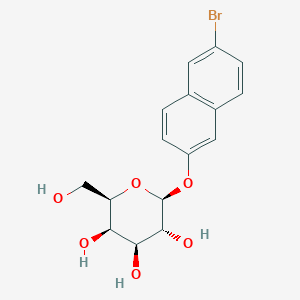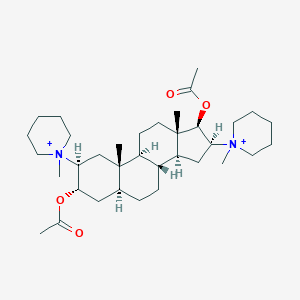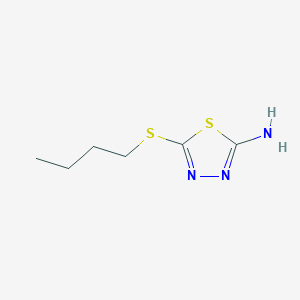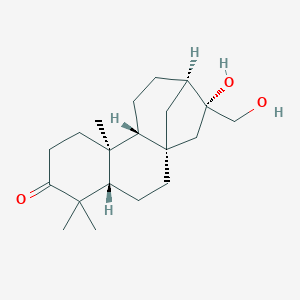
6-Bromo-2-naphthyl beta-D-galactopyranoside
Vue d'ensemble
Description
6-Bromo-2-naphthyl β-D-galactopyranoside is a chemical compound with the empirical formula C16H17BrO6 . It has a molecular weight of 385.21 . This compound is a substrate for β-galactosidase .
Molecular Structure Analysis
The SMILES string for 6-Bromo-2-naphthyl β-D-galactopyranoside isOC[C@H]1OC@@Hccc3c2)C@HC@@H[C@H]1O . This string represents the structure of the molecule in a linear format.
Applications De Recherche Scientifique
Enzyme Substrate in Biochemical Assays
6-Bromo-2-naphthyl b-D-galactoside: is widely used as a substrate for the enzyme β-galactosidase . This application is crucial in biochemical assays where the enzymatic activity can be quantified based on the cleavage of the compound, resulting in a measurable change.
Chromogenic Compound for Histochemical Studies
As a chromogenic compound, it serves an important role in histochemistry to detect β-galactosidase activity within cells or tissue sections . The compound, upon enzymatic action, releases a colored product that can be visualized, providing valuable insights into cellular processes and enzyme localization.
Research in Molecular Genetics
In molecular genetics, 6-Bromo-2-naphthyl b-D-galactoside is utilized to study gene expression. It acts as an indicator for the presence of β-galactosidase, which is often used as a reporter gene in genetic engineering experiments .
Diagnostic Tool in Microbiology
The compound’s ability to act as a substrate for β-galactosidase makes it a useful diagnostic tool in microbiology. It helps in identifying and differentiating bacterial species based on their ability to hydrolyze this substrate .
Application in Cell Biology
In cell biology, 6-Bromo-2-naphthyl b-D-galactoside is used to track cellular events such as differentiation and development. The enzymatic breakdown of this compound can be linked to specific stages in cell maturation, providing a visual marker for researchers .
Use in Enzyme-Linked Immunosorbent Assay (ELISA)
This compound can be employed in ELISA techniques where antibodies conjugated to β-galactosidase can be detected through the enzymatic reaction involving 6-Bromo-2-naphthyl b-D-galactoside , leading to the formation of a colored product .
Screening for β-Galactosidase Inhibitors
It is also used in the screening of potential β-galactosidase inhibitors. The inhibition of the enzyme’s activity can be measured by the lack of color development, which is indicative of the compound’s efficacy as an inhibitor .
Educational Use in Biochemistry Laboratories
Lastly, 6-Bromo-2-naphthyl b-D-galactoside finds its application in educational settings, particularly in biochemistry lab courses. It allows students to visually observe enzyme-substrate interactions and understand the principles of enzyme kinetics .
Mécanisme D'action
As a substrate for β-galactosidase, 6-Bromo-2-naphthyl β-D-galactopyranoside likely participates in the reactions catalyzed by this enzyme . The exact mechanism of action is not specified in the search results.
It has an optical activity of [α]20/D −45±2°, c = 1% in pyridine . The compound should be stored at a temperature of 2-8°C .
Safety and Hazards
Propriétés
IUPAC Name |
(2S,3R,4S,5R,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13+,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRXQZJJCPRATR-LYYZXLFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165959 | |
| Record name | 6-Bromo-2-naphthyl-beta-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-naphthyl beta-D-galactopyranoside | |
CAS RN |
15572-30-2 | |
| Record name | 6-Bromo-2-naphthalenyl β-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15572-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-naphthyl-beta-galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015572302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-2-naphthyl-beta-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-naphthyl β-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-Bromo-2-naphthyl beta-D-galactopyranoside interact with its target, and what are the downstream effects?
A1: 6-Bromo-2-naphthyl beta-D-galactopyranoside acts as a substrate for the enzyme β-galactosidase. When the enzyme hydrolyzes this compound, it releases 6-bromo-2-naphthol and β-D-galactose [, , , ]. The released 6-bromo-2-naphthol can then undergo azo-coupling with a diazonium salt such as hexazotized p-rosaniline (also known as basic fuchsine), forming a colored product. This color change serves as a visual indicator of β-galactosidase activity [, , , ].
Q2: What makes 6-Bromo-2-naphthyl beta-D-galactopyranoside useful for detecting extracellular β-galactosidase activity in plants?
A2: This compound's utility stems from the properties of its hydrolysis product, 6-bromo-2-naphthol. Being relatively insoluble in water, the colored product formed after azo-coupling remains localized near the site of enzyme activity, allowing researchers to visualize and even quantify extracellular β-galactosidase activity in systems like plant callus cultures and seedling roots [, ].
Q3: Are there differences in sensitivity for detecting β-galactosidase activity using different methods and substrates?
A3: Yes, research indicates variations in sensitivity depending on the method and substrate used. For instance, a dot-blotting assay on nitrocellulose membranes employing 6-Bromo-2-naphthyl beta-D-galactopyranoside as the substrate exhibited a tenfold increase in sensitivity when treated with sodium carbonate after azo-coupling with diazo-blue B []. This highlights the importance of method optimization for maximizing detection sensitivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)




![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)



